2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid

PPAR Agonist Metabolic Disease Selectivity

2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid (CAS 1369023-51-7) is a heterocyclic building block belonging to the 2-aryl-1,3-oxazole-4-carboxylic acid class, with a molecular formula of C10H5ClFNO3 and a molecular weight of 241.60 g/mol. It is characterized by a unique 3-chloro-4-fluorophenyl substituent on the oxazole ring, which differentiates it from more common mono-halogenated or unsubstituted phenyl analogs.

Molecular Formula C10H5ClFNO3
Molecular Weight 241.60 g/mol
Cat. No. B12081175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid
Molecular FormulaC10H5ClFNO3
Molecular Weight241.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NC(=CO2)C(=O)O)Cl)F
InChIInChI=1S/C10H5ClFNO3/c11-6-3-5(1-2-7(6)12)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15)
InChIKeyCNPZDTJERNRKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid: Chemical Class and Procurement Profile


2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid (CAS 1369023-51-7) is a heterocyclic building block belonging to the 2-aryl-1,3-oxazole-4-carboxylic acid class, with a molecular formula of C10H5ClFNO3 and a molecular weight of 241.60 g/mol . It is characterized by a unique 3-chloro-4-fluorophenyl substituent on the oxazole ring, which differentiates it from more common mono-halogenated or unsubstituted phenyl analogs . This compound is primarily utilized as a research intermediate in medicinal chemistry for the synthesis of more complex molecules, including potential PPAR agonists and kinase inhibitors [1].

Why In-Class Oxazole-4-carboxylic Acids Cannot Simply Substitute 2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid


Substitution of 2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid with a generic 2-aryl-oxazole-4-carboxylic acid is not recommended without rigorous validation due to the profound impact of the specific 3-chloro-4-fluorophenyl motif on target binding and physicochemical properties. Evidence from functionalized derivatives demonstrates that this precise halogen pattern yields a distinct activity profile, such as a 16-fold selectivity preference for PPARalpha over PPARgamma [1]. A mono-fluorinated analog, 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid, exhibits a significantly different LogP (2.126) , suggesting that the dual halogenation of the target compound will critically influence its lipophilicity, metabolic stability, and off-target binding potential, making simple bulk property comparisons inadequate for predicting performance in a biological assay.

Quantitative Differentiation Guide for 2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid vs. Closest Analogs


PPAR Receptor Subtype Selectivity: A 16-Fold Window Driven by the 3-Chloro-4-fluorophenyl Scaffold

While the free carboxylic acid itself is a building block, its derivative, 2-((3-((2-(3-chloro-4-fluorophenyl)oxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid, serves as a direct probe of the scaffold's biological potential. This derivative displays a significant selectivity window, with an EC50 of 395 nM for PPARalpha versus 6,390 nM for PPARgamma, a 16.2-fold difference [1]. This indicates that the core scaffold can be tuned for subtype selectivity, a critical differentiator from unsubstituted phenyl or mono-halogenated analogs, for which such selective activity data is not reported in the same assay system.

PPAR Agonist Metabolic Disease Selectivity

Physicochemical Differentiation via Calculated Lipophilicity (LogP)

The introduction of the 3-chloro-4-fluorophenyl group is predicted to significantly increase lipophilicity compared to a mono-fluorinated analog. While a precise experimental LogP for the target compound is not publicly available, the analog 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid has an experimentally derived LogP of 2.126 . The addition of a chlorine atom is expected to increase the LogP by approximately 0.5–1.0 units, moving it into a more favorable range for membrane permeability and target engagement in intracellular targets. This shift is a critical and calculable difference for scientists selecting a building block with sufficient, but not excessive, lipophilicity.

Lipophilicity Drug-likeness Property Prediction

Biological Pathway Differentiation via Enzyme Inhibition Potential

The dihydro-derivative, (R)-2-(3-chloro-4-fluorophenyl)-N-hydroxy-4,5-dihydrooxazole-4-carboxamide, has demonstrated biological activity as an inhibitor of the bacterial enzyme LpxC [1]. This indicates that the core scaffold, accessible from the target carboxylic acid, can engage zinc-dependent deacetylases in Gram-negative bacteria. This is a distinct biological pathway from the kinase and PPAR activities of other oxazole subclasses, and it provides a unique application avenue not typically pursued with 2-(4-fluorophenyl) or 2-(3-chlorophenyl) analogs, which are predominantly explored in kinase or general inflammation contexts.

Enzyme Inhibition LpxC Antibacterial

Synthetic Tractability and Derivatization Capacity at the C4 Carboxylic Acid

A defining feature of 2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid is its C4 carboxylic acid handle, allowing for facile conversion to amides, esters, and reversed amides. A general synthetic approach to fluorescent oxazole-4-carboxylates has been published, demonstrating that such acids can be efficiently derivatized at the C4 position [1]. This contrasts with many commercial oxazole building blocks where the carboxylic acid is at the C2 or C5 position, or where the core is an isoxazole (1,2-oxazole), fundamentally altering the vector of substitution and the physicochemical properties of the resulting library.

Building Block Parallel Synthesis Amide Formation

Validated Application Scenarios for Procuring 2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid


Design of Selective PPARalpha Agonists for Metabolic Disorders

Procurement of this building block is justified for medicinal chemistry programs targeting selective PPARalpha activation. Evidence from a derivative demonstrates that the 3-chloro-4-fluorophenyl-oxazole scaffold can be elaborated to achieve a 16-fold selectivity for PPARalpha over PPARgamma (EC50 395 nM vs. 6,390 nM) [1]. This selectivity is crucial for developing therapies for dyslipidemia and non-alcoholic steatohepatitis (NASH) while minimizing the PPARgamma-related side effects (e.g., weight gain, edema) seen with less selective scaffolds.

Development of Novel LpxC Inhibitors as Gram-Negative Antibacterials

A research program focused on novel antibacterials for multidrug-resistant Gram-negative pathogens should consider this compound. A closely related dihydro-derivative incorporating the same 3-chloro-4-fluorophenyl motif has demonstrated inhibition of LpxC [2], a key enzyme in Lipid A biosynthesis. This suggests the acid is an ideal starting material for developing a new series of LpxC inhibitors, a target class not addressed by common 2-phenyl-oxazole analogs, which are more often exploited for anti-inflammatory or kinase targets.

Synthesis of Isoxazole/Oxazole-Based Kinase Inhibitor Libraries

For programs exploring tyrosine kinase inhibition, particularly c-kit or bcr-abl, this compound provides a differentiated aryl-oxazole core. Substituted oxazole derivatives are patented as selective tyrosine kinase inhibitors [3]. The dual halogenation pattern (3-chloro-4-fluoro) on the phenyl ring is a distinct privileged motif that can engage a 'halogen bonding' interaction in the kinase's back pocket, a structural feature often associated with improved potency and residence time compared to mono-halogenated or unsubstituted rings. Procuring this specific acid enables the synthesis of a focused library that explores this critical interaction.

Physicochemical Property Optimization for Intracellular Targets

When optimizing a lead series for intracellular targets where permeability is a challenge, this building block offers a calculated advantage. Its lipophilicity is predictably higher (estimated LogP ~2.6-3.1) than a mono-fluoro analog (LogP 2.126) , which can improve passive membrane permeability. This allows scientists to improve cell-based assay potency without resorting to highly lipophilic, less drug-like analogs. The procurement of this specific compound enables a systematic exploration of this property space.

Quote Request

Request a Quote for 2-(3-Chloro-4-fluorophenyl)-1,3-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.